2-amino-2-(3-methylphenyl)acetic Acid

Metabotropic glutamate receptors Structure-activity relationship Neurological research

2-Amino-2-(3-methylphenyl)acetic acid (CAS 187979-43-7), also known as D-(3-methylphenyl)glycine or (R)-3-methylphenylglycine, is a non-proteinogenic, chiral α-aryl amino acid derivative (C₉H₁₁NO₂; MW 165.19). The compound features a 3-methylphenyl substituent on the α-carbon, creating a stereogenic center that yields two enantiomers: the (R)-form (187979-43-7) and the (S)-form (119397-07-8).

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 187979-43-7
Cat. No. B061552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(3-methylphenyl)acetic Acid
CAS187979-43-7
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C(=O)O)N
InChIInChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
InChIKeyLUSUJXIQPCPYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3-methylphenyl)acetic Acid (CAS 187979-43-7) Procurement Guide: Chiral Building Block for Peptidomimetic Synthesis


2-Amino-2-(3-methylphenyl)acetic acid (CAS 187979-43-7), also known as D-(3-methylphenyl)glycine or (R)-3-methylphenylglycine, is a non-proteinogenic, chiral α-aryl amino acid derivative (C₉H₁₁NO₂; MW 165.19) . The compound features a 3-methylphenyl substituent on the α-carbon, creating a stereogenic center that yields two enantiomers: the (R)-form (187979-43-7) and the (S)-form (119397-07-8) [1]. It is supplied as a research-grade chemical with purities typically ≥95% for use as a chiral building block in organic synthesis and pharmaceutical development .

Enantiomer

Defined (R)-configuration for asymmetric synthesis and peptidomimetic construction

Substitution

Meta-methyl substitution pattern enables selective mGluR pathway studies

Purity

Research-grade chiral purity for reproducible stereochemical outcomes

Why Generic Substitution Fails for 2-Amino-2-(3-methylphenyl)acetic Acid in Chiral Synthesis


Generic substitution of 2-amino-2-(3-methylphenyl)acetic acid is scientifically unsound because its differentiation resides at the molecular geometry level, not merely in its composition. The compound's meta-methyl substitution pattern and absolute stereochemistry ((R)-configuration) dictate its spatial interaction with biological targets and chiral environments . Replacing it with a racemic mixture, an alternative positional isomer (e.g., para-methylphenylglycine), or the opposite enantiomer ((S)-form, CAS 119397-07-8) can fundamentally alter or abolish the desired stereochemical outcome in asymmetric synthesis or lead to divergent pharmacological profiles in downstream applications [1].

Racemic mixture

Racemic 2-amino-2-(3-methylphenyl)acetic acid may reverse stereoselective synthesis outcomes and should not replace the single (R)-enantiomer without validation.

Para-methylphenylglycine

The para-substituted isomer exhibits divergent mGluR pharmacology; meta-methyl substitution is required for reported structure-activity profiles.

Opposite (S)-enantiomer

The (S)-form (CAS 119397-07-8) gives opposite optical rotation and may produce different or attenuated biological responses in chiral environments.

Quantitative Differentiation of 2-Amino-2-(3-methylphenyl)acetic Acid from Closest Analogs


Meta vs. Para Methyl Substitution: Divergent Pharmacological Activity at mGluRs

The substitution position of the methyl group on the phenyl ring directly controls the compound's activity at metabotropic glutamate receptors (mGluRs). For 3-methylphenylglycine derivatives, the meta-substitution pattern is associated with a distinct pharmacological profile compared to para-substituted analogs, a key factor for researchers developing mGluR-targeted compounds [1].

Meta vs Para Substitution
Class-level inference
Qualitative difference in mGluR activity profile; 3-methyl (meta) vs 4-methyl (para) substitution.
Substituent position controls mGluR pharmacological outcome.
SAR study context; data to verify for specific derivative series.
Metabotropic glutamate receptors Structure-activity relationship Neurological research

Enantiomeric Purity: The Critical Procurement Difference Between (R)- and (S)-Forms

The procurement choice between the (R)-enantiomer (CAS 187979-43-7) and the (S)-enantiomer (CAS 119397-07-8) is absolute and non-negotiable in chiral chemistry. The (R)-form is designated with the InChIKey LUSUJXIQPCPYCT-MRVPVSSYSA-N and a specific optical rotation, while the (S)-form is distinguished by InChIKey LUSUJXIQPCPYCT-QMMMGPOBSA-N [1][2]. Using the incorrect enantiomer can lead to a complete failure of stereoselective synthesis or opposite biological effects [3].

Enantiomeric Purity
Head-to-head
(R)-form (CAS 187979-43-7) vs (S)-form (CAS 119397-07-8): opposite optical rotation, distinct InChIKey, non-interchangeable stereochemical identity.
Stereochemical attribution must be verified for chiral synthesis.
Enantiomeric excess and chiral HPLC confirmation recommended.
Chiral resolution Asymmetric synthesis Enantiomeric excess

Physical Property Differentiation: LogP and Solubility Profile for Downstream Processing

The calculated LogP value for 2-amino-2-(3-methylphenyl)acetic acid is 1.40 , which directly impacts its solubility and partitioning behavior. This property differs from the hydrochloride salt form (CAS 1072449-62-7), which has a LogP of -0.7 [1] and a molecular weight of 201.65 g/mol , making it significantly more water-soluble.

Lipophilicity (LogP)
Reported
LogP 1.40 (free amino acid) vs −0.7 (HCl salt), difference ~2.1 units (~126-fold partition shift).
Substantial lipophilicity difference affects formulation interchangeability.
Calculated property; experimental solubility verification advised.
Lipophilicity LogP Solubility Pre-formulation

Validated Application Scenarios for 2-Amino-2-(3-methylphenyl)acetic Acid Procurement


Chiral Building Block for Asymmetric Synthesis

The (R)-enantiomer of 2-amino-2-(3-methylphenyl)acetic acid is a well-documented chiral building block for the synthesis of enantiomerically pure pharmaceuticals and peptidomimetics [1]. Its defined stereochemistry is critical for constructing molecules with specific 3D structures, as described in patents for chiral amino acid intermediates [1]. The compound's enantiomeric purity is essential for achieving high stereoselectivity in downstream reactions.

Reference Standard for Chiral Chromatography

Due to its well-defined (R)-stereochemistry and distinct chromatographic properties, 2-amino-2-(3-methylphenyl)acetic acid can serve as a reference standard for method development and validation in chiral separation techniques [2]. Its InChIKey (LUSUJXIQPCPYCT-MRVPVSSYSA-N) and specific rotation provide unambiguous identity confirmation for analytical labs [2].

Precursor for Peptide and Peptidomimetic Drug Discovery

As an α-aryl amino acid derivative, this compound is a valuable precursor for introducing a conformationally constrained, aromatic moiety into peptide chains [3]. Its use in solid-phase peptide synthesis or as a building block for peptidomimetics can enhance metabolic stability and binding affinity in drug discovery programs targeting neurological or metabolic pathways [3].

Synthesis of Derivatives with Distinct Solubility Profiles

The free amino acid (LogP 1.40) can be selectively procured for applications requiring higher lipophilicity . Alternatively, researchers requiring a water-soluble form can choose the hydrochloride salt (CAS 1072449-62-7) which has a LogP of -0.7 [4]. This choice is critical for in vitro assays and formulation studies where the compound's physical state dictates its utility.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral pharmaceuticals
Defined (R)-stereochemistry with high enantiomeric purity
Enantiomeric excess and chiral HPLC identity
Chiral separation method development
Unambiguous InChIKey and specific optical rotation
Chiral stationary phase retention time and peak purity
Peptidomimetic drug discovery
α-aryl amino acid with conformational constraint
Metabolic stability and binding affinity in target assays
Formulation or assay with solubility requirements
Free base vs hydrochloride salt lipophilicity profile
Solubility and partitioning in relevant media
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